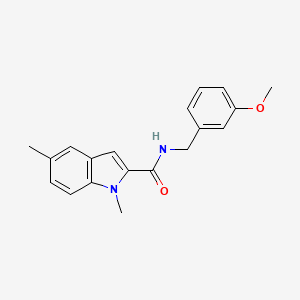![molecular formula C21H34N2O2 B11379828 4-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11379828.png)
4-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTYL-N-[2-(FURAN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a cyclohexane ring substituted with a butyl group, a furan ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-[2-(FURAN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclohexane-1-carboxylic acid, which is then functionalized to introduce the butyl group. The furan and pyrrolidine rings are introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-[2-(FURAN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
4-BUTYL-N-[2-(FURAN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-[2-(FURAN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The furan and pyrrolidine rings can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-BUTYL-N-[2-(FURAN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]BENZAMIDE: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-BUTYL-N-[2-(THIOPHEN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 4-BUTYL-N-[2-(FURAN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the furan ring, in particular, can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H34N2O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-butyl-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-7-17-9-11-18(12-10-17)21(24)22-16-19(20-8-6-15-25-20)23-13-4-5-14-23/h6,8,15,17-19H,2-5,7,9-14,16H2,1H3,(H,22,24) |
InChI Key |
KHBAGKKFBRJIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11379748.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11379749.png)
![N-benzyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11379757.png)
![2-[(2-amino-2-oxoethyl)sulfanyl]-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11379762.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11379765.png)

![2,5,9-trimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11379770.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11379776.png)
![3-(3,4-dimethoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379788.png)
![6-(2-Ethoxyphenyl)-2-(2-methylpropyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11379793.png)
![3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11379812.png)
![1-(4-ethylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379813.png)
![4-butoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11379817.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)propanamide](/img/structure/B11379829.png)
